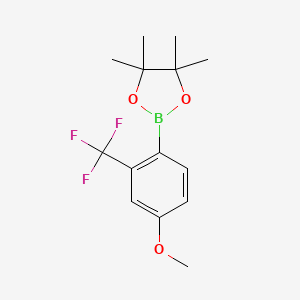

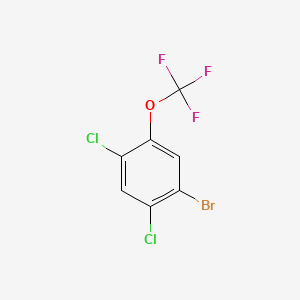

2-(4-甲氧基-2-(三氟甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the trifluoromethyl group and the methoxy group could potentially influence the reactivity and properties of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving organometallic reagents and boronic acids . The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely feature a boron atom connected to an oxygen atom and the phenyl ring. The trifluoromethyl group and the methoxy group would be attached to the phenyl ring .Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The trifluoromethyl group can also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl and methoxy groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .科学研究应用

吡嗪衍生物的合成

该化合物用作吡嗪衍生物合成的反应物,吡嗪衍生物可作为促肾上腺皮质激素释放因子-1受体拮抗剂 . 这些拮抗剂在应激相关疾病的研究中发挥着重要作用。

醌的C-H官能化

该化合物在醌的C-H官能化中发挥着至关重要的作用 . 此过程在复杂有机分子和药物的合成中具有重要意义。

苯基嘌呤腈衍生物的合成

它参与了苯基嘌呤腈衍生物的合成,这些衍生物充当组织蛋白酶S抑制剂 . 组织蛋白酶S抑制剂在治疗癌症和自身免疫性疾病等疾病中具有潜在的治疗应用。

手性双环辛二烯基配体的合成

该化合物用于合成手性双环辛二烯基配体 . 这些配体用于不对称催化,这是生产对映异构体纯化合物的关键过程。

促肾上腺皮质激素释放因子-1拮抗剂的合成

该化合物用于合成促肾上腺皮质激素释放因子-1拮抗剂 . 这些拮抗剂用于应激相关疾病的研究。

铃木-宫浦偶联

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues in their active sites . This can lead to changes in the protein’s function, potentially influencing biological processes.

Biochemical Pathways

The compound has been involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists, C-H functionalization of quinones, and phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors . These biochemical pathways can have downstream effects on various biological processes, including stress response (via corticotropin-releasing factor) and protein degradation (via cathepsin S).

Result of Action

Based on its involvement in the synthesis of various biologically active molecules, it can be inferred that it may have potential therapeutic applications .

属性

IUPAC Name |

2-[4-methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-6-9(19-5)8-10(11)14(16,17)18/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMINCCFVGWEDEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682394 |

Source

|

| Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-37-4 |

Source

|

| Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)